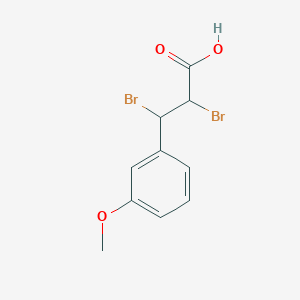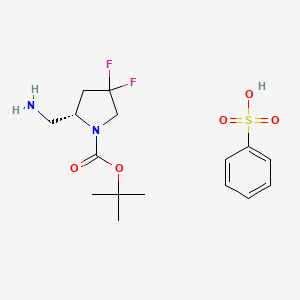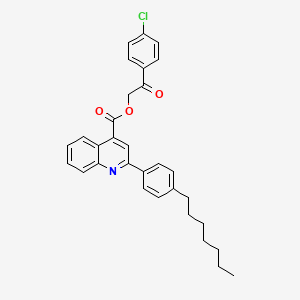![molecular formula C22H19N3O4 B12041107 2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12041107.png)
2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the preparation of the core phenyl benzoate structure. The ethoxy and isonicotinoylcarbohydrazonoyl groups are then introduced through a series of reactions involving esterification and hydrazone formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s purity and yield
Chemical Reactions Analysis
2-ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity. The pathways involved can vary depending on the specific application, but typically include inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar compounds include:
- 2-ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl benzoate
- 2-ethoxy-4-(2-palmitoylcarbohydrazonoyl)phenyl benzoate
- 2-ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
These compounds share similar core structures but differ in their substituent groups, which can significantly impact their chemical properties and applications. The unique combination of functional groups in 2-ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl benzoate makes it particularly valuable for specific research purposes.
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H19N3O4/c1-2-28-20-14-16(15-24-25-21(26)17-10-12-23-13-11-17)8-9-19(20)29-22(27)18-6-4-3-5-7-18/h3-15H,2H2,1H3,(H,25,26)/b24-15+ |
InChI Key |
YVRRHUGPDGTDJL-BUVRLJJBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041041.png)





![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)

![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)
![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)

![N'-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041135.png)
